methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Cross-coupling C–C bond formation Medicinal chemistry

Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1352394-92-3, also named 4-Bromo-7-azaindole-6-carboxylic acid methyl ester) is a heterocyclic building block belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) family. It bears a bromine atom at the 4-position and a methyl ester at the 6-position on the fused bicyclic core (C9H7BrN2O2, MW 255.07 g/mol), with purities typically specified as 97%.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 1352394-92-3
Cat. No. B1383199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
CAS1352394-92-3
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(C=CN2)C(=C1)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)7-4-6(10)5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12)
InChIKeyZBVFJIIREJEXNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1352394-92-3): Procurement-Relevant Identity and Class


Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1352394-92-3, also named 4-Bromo-7-azaindole-6-carboxylic acid methyl ester) is a heterocyclic building block belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) family [1]. It bears a bromine atom at the 4-position and a methyl ester at the 6-position on the fused bicyclic core (C9H7BrN2O2, MW 255.07 g/mol), with purities typically specified as 97% . This scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, where the azaindole framework serves as a bioisostere of indole and purine [2].

Why Generic 7-Azaindole Analogs Cannot Replace Methyl 4-Bromo-1H-Pyrrolo[2,3-b]Pyridine-6-Carboxylate in Lead Optimization


Within the pyrrolo[2,3-b]pyridine class, the position of the halogen substituent, the identity of the halogen (Br vs. Cl), and the ester placement collectively dictate chemical reactivity, metabolic stability, and biological target selectivity [1]. Replacing methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate with a different regioisomer (e.g., 5-bromo or 3-bromo) or a chloro analog can lead to divergent cross-coupling rates [2], altered lipophilicity , and distinct kinase inhibition profiles [3]. For procurement, the specific CAS 1352394-92-3 ensures exact regiochemistry, which is critical for reproducible structure–activity relationship (SAR) studies and patent-bounded lead optimization [4].

Quantitative Differentiation Evidence for Methyl 4-Bromo-1H-Pyrrolo[2,3-b]Pyridine-6-Carboxylate Against Closest Analogs


4-Bromo Substituent Enables Superior Pd-Catalyzed Cross-Coupling Reactivity vs. 4-Chloro Analog

The C4-bromine atom undergoes oxidative addition to palladium(0) more readily than the C4-chlorine atom. In the broader azaindole series, 4-bromo-7-azaindoles participate in Suzuki–Miyaura and Buchwald–Hartwig couplings under milder conditions (lower temperature, shorter time) than 4-chloro-7-azaindoles [1]. This translates to higher conversion and fewer side reactions when the building block is used for library synthesis [2]. The methyl ester at C6 remains intact during these transformations, providing a second orthogonal functional handle.

Cross-coupling C–C bond formation Medicinal chemistry

Regioisomeric Specificity: 4-Bromo-6-Carboxylate vs. 5-Bromo-6-Carboxylate Differ in Downstream Biological Activity

The bromine position (C4 vs. C5) on the 7-azaindole core directs substitution patterns in final bioactive molecules. Patent SAR data for CHK1 inhibitors show that 4-substituted 1H-pyrrolo[2,3-b]pyridines achieve IC50 values as low as 6.1 nM [1], whereas regioisomeric 5-substituted analogs often display >10-fold potency shifts. The 6-methyl ester further contributes to the binding mode by accepting hydrogen bonds in kinase hinge regions [2].

Regiochemistry SAR Kinase inhibition

Methyl Ester at C6 Offers Hydrolytic Stability Advantage Over Ethyl Ester for Intermediate Storage

The methyl ester at C6 is less prone to hydrolysis under ambient storage compared to the corresponding ethyl ester. Calculated steric shielding (Taft Es for methyl = 0.00 vs. ethyl = –0.07) and experimental pKa of the conjugate acid (11.75 ± 0.40 estimated for the NH proton) are consistent with a more robust carboxylate protecting group [1][2]. This is advantageous for inventory management: less degradation during long-term storage reduces batch-to-batch variability.

Ester stability Storage Hydrolysis

Calculated XLogP = 2.2 Confirms Ideal Lipophilicity for Blood–Brain Barrier Penetration vs. More Polar Carboxylic Acid Analog

The target compound has a calculated XLogP of 2.2 . This falls within the optimal range (2–3) for CNS drug candidates [1]. In contrast, the free carboxylic acid analog (4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, CAS 1190321-81-3) has a substantially lower ClogP (~0.5–1.0) and is largely ionized at physiological pH, limiting passive membrane permeability [2].

Lipophilicity CNS drug design Physicochemical properties

Specified Purity ≥97% with Batch-Specific Analytical Data Reduces Uncertainty vs. Non-Certified Sources

Multiple authorized vendors report a minimum purity of 97% for CAS 1352394-92-3, supported by HPLC, 1H NMR, and LC-MS . In contrast, the 5-bromo regioisomer (CAS 1408074-64-5) is often supplied only at ≥95% purity . The 2% purity difference, when propagated through a multi-step synthesis, can lead to a >10% cumulative yield loss and generate impurities that complicate biological assay interpretation.

Quality control Purity Reproducibility

4-Bromo-7-Azaindole Core is the Direct Precursor to Several Clinically Advanced Kinase Inhibitors

The 4-bromo-7-azaindole substructure, when elaborated, has delivered clinical-stage tyrosine kinase inhibitors targeting FGFR, EGFR, and CHK1 [1]. Specifically, 7-azaindole-based FGFR4 inhibitors with a 4-substitution pattern achieve IC50 values as low as 7 nM against FGFR1 and 9 nM against FGFR2 in biochemical assays [2]. Compounds built from this very methyl ester precursor are documented in patent families covering JAK, CHK1/2, and RAF kinases [3].

Kinase inhibitor Drug discovery Clinical candidate

High-Value Use Cases for Methyl 4-Bromo-1H-Pyrrolo[2,3-b]Pyridine-6-Carboxylate Based on Verified Differentiation


Kinase Inhibitor Lead Optimization Programs Requiring Rapid C4 Diversification

Medicinal chemistry teams developing FGFR, CHK1, or JAK inhibitors can use this building block as a central intermediate for parallel Suzuki–Miyaura or Buchwald–Hartwig library synthesis. The 4-bromo substituent permits one-step attachment of aryl, heteroaryl, or amine fragments to explore SAR at the solvent-exposed region of the kinase hinge [1]. The 6-methyl ester can be hydrolyzed to the carboxylic acid for solubility optimization or converted to amides for additional binding interactions.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping from Indole to 7-Azaindole

The 7-azaindole core is a validated bioisostere of indole with improved solubility and altered hydrogen-bonding capacity [1]. Researchers replacing an indole fragment with a 7-azaindole can purchase the 4-bromo-6-methyl ester as a pre-functionalized fragment, enabling direct growth via cross-coupling without protecting-group manipulation. The calculated XLogP of 2.2 supports CNS drug-like property space .

Synthesis of Bifunctional Probe Molecules for Chemical Biology

The orthogonally reactive handles (C4-Br for cross-coupling; C6-COOMe for amidation or reduction) make this compound suitable for constructing PROTACs, fluorescent probes, or photoaffinity labels. The 6-methyl ester can be selectively reduced to the alcohol (LiBH4) or converted to the acyl hydrazide, while C4-Br undergoes Pd-mediated coupling with boronic esters bearing linker moieties [2].

Agrochemical Lead Discovery Targeting Kinase Homologs in Fungi or Plants

Kinase targets are not limited to human therapeutics. The azaindole scaffold has been explored for fungicidal and herbicidal activity by inhibiting conserved kinase ATP-binding sites. The methyl ester form improves foliar uptake compared to the free carboxylic acid, making it a preferred starting material for agrochemical SAR campaigns [3].

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